Pregna-4,9(11)-diene-3,20-dione, also known as 11-dehydroprogesterone, is a steroid compound that plays a significant role in both biological and pharmaceutical applications. It is classified as a progestogen due to its ability to mimic the action of progesterone, a key hormone in the regulation of various physiological processes including the menstrual cycle and pregnancy.
The synthesis of Pregna-4,9(11)-diene-3,20-dione can be achieved through several methods:
In the nitrile method, reaction conditions typically include controlled temperature and the presence of specific catalysts or solvents to facilitate the transformation. The microbial method leverages enzymatic pathways that convert sterols into steroidal compounds through biotransformation processes.
The molecular formula for Pregna-4,9(11)-diene-3,20-dione is C21H26O2. The compound features a steroid nucleus with a characteristic four-ring structure typical of steroids.
Pregna-4,9(11)-diene-3,20-dione participates in various chemical reactions including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction processes .
The mechanism of action for Pregna-4,9(11)-diene-3,20-dione primarily involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors, it initiates a cascade of biological responses that regulate reproductive functions and other hormonal activities.
Research indicates that this compound exhibits progestogenic activity comparable to natural progesterone, influencing processes such as endometrial development and maintenance during pregnancy .
Pregna-4,9(11)-diene-3,20-dione is typically presented as a crystalline solid with specific melting points depending on purity levels.
Key chemical properties include:
Relevant data from studies indicate that it possesses distinct spectral characteristics useful for identification via techniques such as nuclear magnetic resonance spectroscopy .
Pregna-4,9(11)-diene-3,20-dione has several scientific uses:
Genomic analysis reveals that kstD2 (KR76_27125) shows exceptional upregulation (14.6-fold induction) when exposed to cortisone 21-acetate, making it the primary catalyst for 1(2)-dehydrogenation of acetylated pregna-4,9(11)-dienes [4]. This reaction is thermodynamically favorable due to aromatization energy of ring A, driving accumulation of triene products even at equilibrium.
Table 1: Major Metabolites from Microbial 1(2)-Dehydrogenation of Acetylated Substrates
Substrate | Major Metabolite | Yield (%) | Identified Structure |
---|---|---|---|
21-Acetoxy-pregna-4,9(11)-diene (I) | Pregna-1,4,9(11)-triene-21-ol-3,20-dione 21-acetate (II) | 85 | 1,4,9(11)-Triene-3,20-dione-21-acetate |
17,21-Diacetoxy-pregna-4,9(11)-diene (VI) | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 17-acetate (VIII) | 78 | 1,4,9(11)-Triene-3,20-dione-17-acetate |
N. simplex expresses carboxylesterases that selectively hydrolyze acetyl groups at C21 and C17, but with preferential activity toward the 21-position. During conversion of diacetate VI, sequential deacetylation occurs: initial hydrolysis yields 21-acetate VIII, while subsequent deacetylation produces free steroid IV. Remarkably, non-enzymatic acyl migration from C17 to C21 occurs spontaneously under physiological conditions, complicating metabolite profiles [1] [3]:
Enzymatic pathway:
VI (17,21-diacetate) → VII (1(2)-dehydrogenated diacetate) → II (21-monoacetate) → IV (free steroid)
Acyl migration pathway:
VI ⇄ 17-Ac-21-OH intermediate → VIII (17-monoacetate)
This migration is pH-dependent and accelerates in neutral-buffered systems, necessitating precise reaction control to direct product profiles.
A minor reductive pathway competes with dehydrogenation, producing 20β-hydroxy metabolites. Steroid-20β-hydroxysteroid dehydrogenase (20β-HSD) reduces the C20 ketone to a β-oriented alcohol, generating metabolites like pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one (V). Byproduct formation is substrate-dependent:
Table 2: Byproduct Formation from 20β-Reduction Under Different Conditions
Initial Substrate | 20β-Reduced Metabolite | Max Accumulation (%) | Optimal Reduction Conditions |
---|---|---|---|
21-Acetoxy-pregna-4,9(11)-diene (I) | Pregna-4,9(11)-diene-17α,20β,21-triol-3-one | 8 | pH 7.0, 48h incubation |
17,21-Diacetoxy-pregna-4,9(11)-diene (VI) | Pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one (V) | 5 | pH 7.0, 72h incubation |
Reductase activity diminishes at acidic pH (<6.5) or elevated temperature (>30°C), allowing reaction tuning to minimize byproducts [1].
Deacetylase activity exhibits substrate inhibition at >2 g/L steroid concentrations, making diacetates preferable for high-density bioconversions [3] [4].
Time-course analyses reveal distinct accumulation windows for target metabolites:
Table 3: Temporal Optimization for Maximum Target Metabolite Recovery
Target Metabolite | Optimal Harvest Time | Precursor | Yield at Harvest (%) | Key Process Parameter |
---|---|---|---|---|
Pregna-1,4,9(11)-triene-21-ol-3,20-dione 21-acetate (II) | 6 h | 21-Acetate (I) | 85 | pH 6.8, 28°C |
Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 17-acetate (VIII) | 8–10 h | 17,21-Diacetate (VI) | 78 | pH 7.2, 30°C |
Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione (IV) | >24 h | I or VI | 68 | Extended incubation |
Notably, heat-treated cells (60°C, 15 min) eliminate 20β-reductase activity while preserving KstD functionality, enabling exclusive 1(2)-dehydrogenation when byproducts must be minimized [1] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8